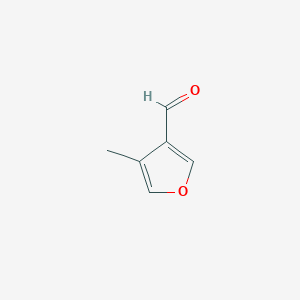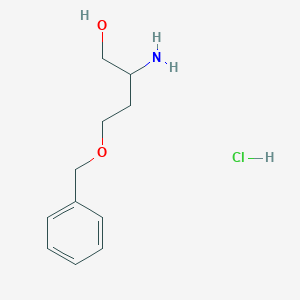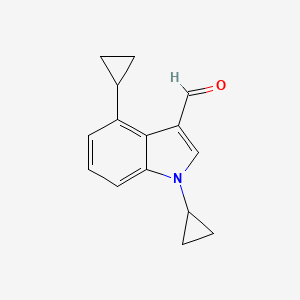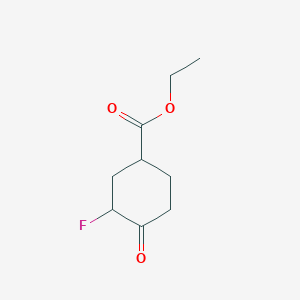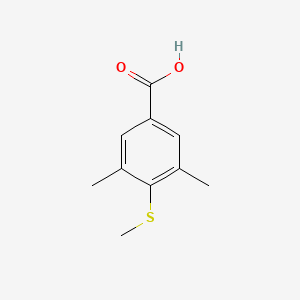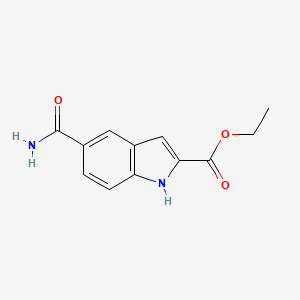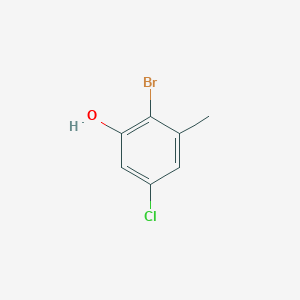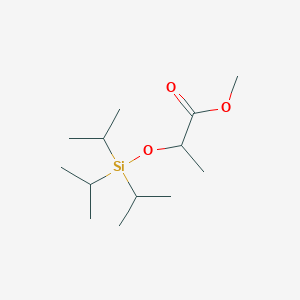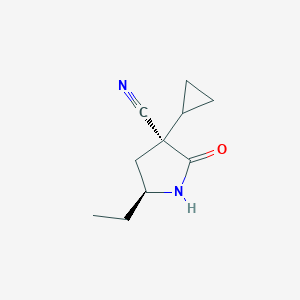![molecular formula C20H26ClN5O7S2 B13901647 2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride](/img/structure/B13901647.png)
2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefetamet pivoxil hydrochloride is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to release the active agent, cefetamet. This compound exhibits excellent in vitro activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. It is particularly effective against beta-lactamase-producing strains of H. influenzae and M. catarrhalis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cefetamet pivoxil hydrochloride involves several steps. Initially, the crude product of cefetamet pivoxil hydrochloride is dissolved in methanol or alcohol. Sodium hydroxide or potassium hydroxide solution is then added to the mixture, which is stirred and hydrolyzed to obtain cefetamet pivoxil sodium salt or cefetamet pivoxil sylvite. This intermediate is then treated with iodo-ester in the presence of an organic solvent to yield cefetamet pivoxil. Finally, cefetamet pivoxil is dissolved in isopropyl alcohol, and hydrochloric acid is added dropwise, followed by cyclohexane to precipitate the cefetamet pivoxil hydrochloride crystals .
Industrial Production Methods: Industrial production of cefetamet pivoxil hydrochloride typically involves the use of fluidized bed spray methods to create fine granules. These granules are then coated with a film-forming material, a plasticizer, and an antiblocking agent to enhance the palatability and ease of administration, especially for children and elderly patients .
Analyse Des Réactions Chimiques
Types of Reactions: Cefetamet pivoxil hydrochloride undergoes various chemical reactions, including hydrolysis, which converts the prodrug into its active form, cefetamet. This hydrolysis is facilitated by enzymes in the gastrointestinal tract.
Common Reagents and Conditions: The hydrolysis reaction typically involves the use of water and gastrointestinal enzymes. In synthetic processes, reagents such as sodium hydroxide, potassium hydroxide, and iodo-ester are commonly used .
Major Products: The primary product of the hydrolysis of cefetamet pivoxil hydrochloride is cefetamet, the active antibiotic agent. This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Applications De Recherche Scientifique
Cefetamet pivoxil hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of cephalosporin antibiotics and their stability against beta-lactamases.
Biology: Research on its interaction with penicillin-binding proteins and its effects on bacterial cell wall synthesis.
Medicine: Clinical trials and studies on its efficacy in treating respiratory tract infections, urinary tract infections, and gonorrhea
Mécanisme D'action
Cefetamet pivoxil hydrochloride exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to one or more of the penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. The inhibition of PBPs leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death .
Comparaison Avec Des Composés Similaires
- Cefixime
- Cefaclor
- Cefuroxime axetil
- Ceftizoxime
- Ceftazidime
Cefetamet pivoxil hydrochloride stands out due to its improved activity against beta-lactamase-producing strains and its efficacy in treating a wide range of infections.
Propriétés
Formule moléculaire |
C20H26ClN5O7S2 |
|---|---|
Poids moléculaire |
548.0 g/mol |
Nom IUPAC |
2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydron;chloride |
InChI |
InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H |
Clé InChI |
XAAOHMIKXULDKJ-UHFFFAOYSA-N |
SMILES canonique |
[H+].CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





